Product packaging for 4-(1,2-Oxazol-3-yl)aniline hydrochloride(Cat. No.:CAS No. 2137767-11-2)

4-(1,2-Oxazol-3-yl)aniline hydrochloride

Cat. No.: B2644388
CAS No.: 2137767-11-2
M. Wt: 196.63
InChI Key: IRJGMVMUGXQHRW-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-3-yl)aniline hydrochloride (CAS 1360892-63-2) is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . This aniline derivative features an isoxazole heterocycle, a five-membered ring containing oxygen and nitrogen atoms, which is a privileged structure in medicinal chemistry. The compound is supplied as its hydrochloride salt, a form that typically enhances solubility and stability, facilitating its use in various experimental conditions and biological assays . The primary value of this compound lies in its role as a versatile building block and intermediate in organic synthesis and drug discovery. The presence of both the aniline (aromatic amine) group and the isoxazole ring makes it a valuable precursor for generating more complex molecules. Researchers can utilize the reactive amino group for further chemical modifications, such as diazotization or amide coupling, to create libraries of compounds for screening against biological targets. While specific mechanistic studies on this exact compound are limited in the public domain, structural analogs featuring the isoxazole scaffold are known to exhibit a wide range of pharmacological activities. These activities often include anticancer, antimicrobial, and anti-inflammatory effects, making such compounds attractive for developing new therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated environment. Safe storage conditions involve keeping the container tightly closed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B2644388 4-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2137767-11-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2-oxazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGMVMUGXQHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Transformative Routes for 4 1,2 Oxazol 3 Yl Aniline Hydrochloride

Established Synthetic Pathways for the Oxazole (B20620) Core Formation

The formation of the 1,2-oxazole (isoxazole) ring is a critical step in the synthesis of 4-(1,2-oxazol-3-yl)aniline. Key strategies include condensation reactions, cycloaddition approaches, and ring-closing methodologies.

Condensation Reactions Involving Amidoximes and Derivatives

A prevalent method for constructing the isoxazole (B147169) ring involves the condensation of an amidoxime (B1450833) with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 4-(isoxazol-3-yl)aniline (B3057094), this would typically involve the reaction of 4-aminobenzamidoxime with a suitable three-carbon electrophile. The reaction proceeds through the formation of a hydrazone-like intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The choice of reaction conditions, such as solvent and catalyst, is crucial for optimizing the yield and purity of the final product.

Starting Material 1Starting Material 2Catalyst/ReagentSolventProductYield (%)
4-Aminobenzamidoxime1,3-DiketoneAcid or BaseEthanol (B145695)3-(4-Aminophenyl)-5-substituted-isoxazoleVaries
4-Aminobenzamidoximeβ-KetoesterAcid or BaseMethanol3-(4-Aminophenyl)-5-substituted-isoxazol-4-carboxylateVaries

1,3-Dipolar Cycloaddition Approaches for Oxazole Ring Construction

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. organic-chemistry.orgresearchgate.net This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. youtube.comnih.gov

To synthesize 4-(isoxazol-3-yl)aniline, a common strategy involves the cycloaddition of a nitrile oxide with 4-ethynylaniline (B84093) or a protected derivative. Alternatively, a nitrile oxide bearing a protected amino group can be reacted with acetylene, followed by deprotection. The nitrile oxides are typically generated in situ from the corresponding oximes or hydroximoyl halides to avoid their dimerization. preprints.orgresearchgate.net

A key advantage of this method is its high regioselectivity, often leading to the preferential formation of the 3,5-disubstituted isoxazole isomer. organic-chemistry.org The reaction conditions can be mild, and various catalysts, including copper and ruthenium, have been employed to enhance the reaction rate and control the regioselectivity. masterorganicchemistry.com

Nitrile Oxide PrecursorDipolarophileCatalyst/ReagentSolventProduct
4-NitrobenzaldoximeAcetyleneBaseTHF3-(4-Nitrophenyl)isoxazole
Benzohydroximoyl chloride4-EthynylanilineBaseDichloromethane3-Phenyl-5-(4-aminophenyl)isoxazole

Following the formation of the nitro-substituted isoxazole, a subsequent reduction step is necessary to yield the desired aniline (B41778).

Ring-Closing Strategies and Functional Group Interconversions

Intramolecular cyclization represents another effective strategy for the formation of the isoxazole ring. This can be achieved through the cyclization of appropriately functionalized open-chain precursors. For instance, N-propargylbenzamides can undergo intramolecular cyclization to form oxazole derivatives. organic-chemistry.orgnih.govrsc.orgrsc.org An analogous approach starting from a suitably substituted propargyl amide of a 4-aminobenzoic acid derivative could potentially lead to the target molecule.

Furthermore, functional group interconversions on pre-existing heterocyclic scaffolds can be employed. This might involve the transformation of other heterocycles into the isoxazole ring or the modification of substituents on a pre-formed isoxazole core to introduce the aniline functionality.

Strategies for Functionalization and Derivatization of the Aniline Moiety

Once the 4-(isoxazol-3-yl)aniline core is synthesized, the aniline moiety can be further functionalized to generate a diverse range of derivatives. These modifications can be directed at the aniline nitrogen or the phenyl ring.

Electrophilic and Nucleophilic Modification of the Aniline Nitrogen

The nitrogen atom of the aniline group is nucleophilic and can readily participate in reactions with various electrophiles.

N-Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) yields the N-acetyl derivative. derpharmachemica.comreddit.comijarsct.co.inlibretexts.org

N-Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides or other alkylating agents in the presence of a base. nih.govpsu.edunih.govbeilstein-journals.org The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Reaction TypeReagentCatalyst/BaseSolventProduct
N-AcylationAcetic AnhydridePyridineDichloromethaneN-(4-(isoxazol-3-yl)phenyl)acetamide
N-AlkylationMethyl IodideK2CO3AcetonitrileN-methyl-4-(isoxazol-3-yl)aniline
N-SulfonylationBenzenesulfonyl chlorideTriethylamine (B128534)DichloromethaneN-(4-(isoxazol-3-yl)phenyl)benzenesulfonamide

Substitution Reactions on the Phenyl Ring

The aniline group is a strong activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. doubtnut.com However, since the para position is already occupied by the isoxazole ring in the target molecule, electrophilic substitution is expected to occur at the ortho position relative to the amino group.

Halogenation: Bromination of 4-(isoxazol-3-yl)aniline can be achieved using reagents like N-bromosuccinimide (NBS). nih.govresearchgate.netresearchgate.net The reaction conditions can be tailored to control the degree of halogenation.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. nih.govdoubtnut.comresearchgate.net The strong activating nature of the amino group can lead to multiple nitrations and oxidation byproducts, thus requiring careful control of the reaction conditions. masterorganicchemistry.comdoubtnut.comgoogle.comgoogle.com Protection of the amino group as an acetamide (B32628) is often employed to moderate its activating effect and improve the selectivity of the nitration. researchgate.net

Furthermore, modern cross-coupling reactions provide powerful tools for the functionalization of the phenyl ring, often by first introducing a halogen atom which can then be used as a handle for further reactions.

Palladium-Catalyzed Cross-Coupling Reactions: If a halo-substituted derivative of 4-(isoxazol-3-yl)aniline is prepared, it can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.govnih.govmdpi.comresearchgate.net and Buchwald-Hartwig amination reactions, researchgate.netwikipedia.orgnih.govnih.govrsc.org to introduce a wide range of substituents onto the phenyl ring.

Reaction TypeReagentCatalystProduct
BrominationN-Bromosuccinimide-2-Bromo-4-(isoxazol-3-yl)aniline
NitrationHNO3/H2SO4-2-Nitro-4-(isoxazol-3-yl)aniline
Suzuki Coupling (of bromo-derivative)Arylboronic acidPd(PPh3)42-Aryl-4-(isoxazol-3-yl)aniline
Buchwald-Hartwig Amination (of bromo-derivative)AminePd catalyst/ligandN-Substituted-2-amino-4-(isoxazol-3-yl)aniline

Catalytic Methods in the Synthesis of Oxazolyl Aniline Systems

Catalysis plays a pivotal role in the construction of the isoxazole ring and its linkage to the aniline system. Both metal-mediated and metal-free approaches have been developed to enhance reaction efficiency, selectivity, and substrate scope.

Transition metal catalysis is a cornerstone for the synthesis of isoxazole derivatives, offering mild and efficient reaction conditions. researchgate.netresearchgate.net Metals such as palladium (Pd), copper (Cu), and molybdenum (Mo) are frequently employed due to their catalytic versatility. beilstein-journals.orgbohrium.combeilstein-journals.org

Copper-catalyzed protocols are particularly effective for constructing isoxazolyl systems. For instance, Cu(I)-catalyzed multicomponent reactions involving aldehydes, amines, and alkynes can lead to the formation of functionalized heterocyclic systems. beilstein-journals.org The mechanism often involves the formation of key intermediates through processes like Michael addition and subsequent oxidative cyclization promoted by the copper catalyst. beilstein-journals.org Similarly, molybdenum hexacarbonyl, Mo(CO)₆, has been used to mediate the ring expansion of isoxazole precursors to form more complex heterocyclic structures like pyridones, demonstrating the transformative potential of metal-mediated reactions. beilstein-journals.org

Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki reaction, which can be used to functionalize isoxazole rings. beilstein-journals.org These methods allow for the introduction of the aniline moiety or other substituents onto a pre-formed isoxazole core, providing a modular approach to a diverse range of analogues.

Table 1: Examples of Metal-Catalyzed Reactions in Isoxazole Synthesis This table is generated based on representative data from the provided search results and illustrates typical reaction conditions.

Catalyst/MetalReaction TypeKey ReactantsTypical ConditionsReference
CuIThree-Component Domino ReactionAldehydes, 2-Aminopyridines, Terminal AlkynesCo-catalyzed with NaHSO₄·SiO₂ beilstein-journals.org
Pd(II)CyclizationMetal-carbene complexesRoom temperature with bipyridine ligand beilstein-journals.org
Mo(CO)₆Ring ExpansionMethyl 2-(isoxazol-5-yl)-3-oxopropanoatesWet acetonitrile, 70 °C beilstein-journals.org
AuBr₃/AgOTfCyclization from Propargylic AmidesPropargylic alcohols, AmidesToluene, reflux researchgate.net

While effective, transition metal catalysts can be costly and toxic, prompting the development of metal-free alternatives. amanote.com These methods align with green chemistry principles by avoiding heavy metal contamination in the final products. nih.gov Organocatalysis and catalyst-free reactions under specific conditions have emerged as powerful strategies. nih.gov

For example, the synthesis of quinolines, a related N-heterocycle, has been achieved from anilines and alkynes under metal-free conditions, providing a template for potential isoxazole syntheses. amanote.com Similarly, the construction of quinoxalines from o-phenylenediamines can be performed using organocatalysts or even under catalyst-free conditions in green solvents like ethanol or water. nih.gov These approaches often rely on domino reactions, where a sequence of reactions occurs in one pot, simplifying the synthetic process and reducing waste. nih.gov The development of such protocols for 4-(1,2-Oxazol-3-yl)aniline would involve the cyclization of appropriate precursors without the need for a metal catalyst, potentially initiated by heat, a base, or an organocatalyst. researchgate.netresearchgate.net

Green Chemistry Considerations in Oxazolyl Aniline Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of oxazolyl anilines, this involves employing safer solvents, reducing energy consumption, and improving atom economy. semnan.ac.irnih.gov

Performing reactions without a solvent (neat conditions) is a key principle of green chemistry, as it eliminates solvent waste and can accelerate reaction rates. beilstein-journals.org The synthesis of isoxazoline (B3343090) derivatives has been successfully demonstrated under solvent-free conditions using catalysts like titanium tetrachloride (TiCl₄) at room temperature, achieving excellent yields in short reaction times. researchgate.net Similarly, some copper-catalyzed three-component reactions for synthesizing imidazo[1,2-a]pyridines can be conducted under solvent-free conditions at elevated temperatures. beilstein-journals.org These examples highlight the potential for developing a solvent-free route to 4-(1,2-Oxazol-3-yl)aniline hydrochloride, significantly reducing the environmental impact of its production.

Microwave-assisted organic synthesis is a green technology that dramatically reduces reaction times, often from hours to minutes, while improving product yields and selectivity. researchgate.netabap.co.in The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which is more energy-efficient than conventional heating methods. abap.co.inresearchgate.net

The synthesis of various isoxazole derivatives has been effectively achieved using microwave irradiation. researchgate.netzenodo.org For example, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride to form isoxazoles, which takes 6-8 hours with conventional heating, can be completed in 6-10 minutes under microwave irradiation with improved yields (from 58-69% to 67-82%). researchgate.net Another protocol describes the trimolecular condensation to form isoxazolyltriazinan-2-ones in 4-5 minutes in excellent yields. researchgate.net Applying this technology to the synthesis of this compound could offer a faster, more efficient, and environmentally benign manufacturing process. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis This table is generated based on representative data from the provided search results.

MethodReaction TimeYieldKey AdvantagesReference
Conventional Heating6 - 12 hours~45 - 69%Standard laboratory setup researchgate.netnih.gov
Microwave Irradiation5 - 20 minutes~67 - 90%Reduced reaction time, higher yields, energy efficiency researchgate.netnih.gov

Synthesis of Precursors and Analogues for Complex Chemical Architectures

The synthesis of this compound relies on the availability of versatile precursors and methodologies to build more complex structures. The aniline and isoxazole moieties serve as foundational building blocks that can be derived from simpler, readily available starting materials. mdpi.com

The isoxazole ring is often constructed via a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. semnan.ac.irnih.govmdpi.com This approach allows for significant diversity in the final product by simply varying the aldehyde and β-ketoester precursors. For instance, substituted benzaldehydes can be used to generate a wide array of aryl-substituted isoxazoles.

The aniline portion of the target molecule can be synthesized through various standard organic transformations. Precursor-directed biosynthesis offers an innovative approach where microorganisms incorporate synthetic aniline analogues into natural product scaffolds, creating novel complex molecules. nih.gov For example, an endophytic fungus can biotransform vorinostat (B1683920) analogs containing different aniline moieties into new "chalaniline" polyketides. nih.gov

Once synthesized, 4-(1,2-Oxazol-3-yl)aniline itself becomes a valuable precursor for creating more elaborate chemical architectures. The primary amine group of the aniline moiety is a versatile functional handle for further reactions, such as amide bond formation, diazotization, or as a nucleophile in substitution reactions to build larger, more complex drug-like molecules. nih.govijrpc.com

Table 3: Common Precursors for Isoxazole Ring Synthesis This table is generated based on representative data from the provided search results.

Precursor TypeSpecific ExampleRole in SynthesisReference
β-KetoesterEthyl acetoacetateProvides two carbon atoms for the isoxazole ring semnan.ac.irmdpi.com
AldehydeSubstituted BenzaldehydesForms the C4 and the attached substituent of the isoxazol-5(4H)-one intermediate semnan.ac.irnih.gov
Hydroxylamine SourceHydroxylamine hydrochlorideProvides the N-O fragment of the isoxazole ring semnan.ac.irmdpi.com
AlkyneTerminal alkynesReacts in [3+2] cycloaddition reactions to form the isoxazole ring nih.gov

Purification and Isolation Techniques for Oxazolyl Anilines

The purification and isolation of 4-(1,2-oxazol-3-yl)aniline and its hydrochloride salt are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. A combination of techniques, primarily centered around chromatography and crystallization, is typically employed to achieve the desired level of purity.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of the free base, 4-(1,2-oxazol-3-yl)aniline, before its conversion to the hydrochloride salt. The choice of stationary and mobile phases is crucial for effective separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds. Its slightly acidic nature can sometimes lead to strong interactions with basic compounds like anilines, potentially causing tailing of peaks and reduced recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.

Mobile Phase: A gradient elution system is often employed to effectively separate the target compound from impurities with varying polarities. A common mobile phase consists of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The purification process would typically start with a low polarity mixture, and the proportion of the polar solvent is gradually increased to elute the desired aniline derivative. The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Chromatography Parameter Typical Conditions
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/Methanol
Elution Mode Gradient Elution
Detection Method UV light (at 254 nm) or TLC analysis

Crystallization and Salt Formation

Following chromatographic purification of the free base, 4-(1,2-oxazol-3-yl)aniline is converted to its hydrochloride salt. This not only enhances the compound's stability but also provides an additional and highly effective purification step through crystallization.

The process involves dissolving the purified aniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of alcohols and ethers. Subsequently, a solution of hydrochloric acid (either gaseous HCl passed through the solution or an ethereal or isopropanolic solution of HCl) is added. The hydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution.

Recrystallization: The crude hydrochloride salt can be further purified by recrystallization. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of well-defined crystals upon cooling. Common solvent systems for the recrystallization of aniline hydrochlorides include ethanol, isopropanol, or mixtures of ethanol and water. The process involves dissolving the salt in a minimal amount of the hot solvent and allowing it to cool slowly. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Purification Step Technique Key Considerations
Initial Purification Column ChromatographyNeutralization of silica gel with triethylamine.
Salt Formation PrecipitationUse of anhydrous HCl in an organic solvent.
Final Purification RecrystallizationSelection of an appropriate solvent system.

The purity of the final this compound product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR).

Chemical Reactivity and Mechanistic Investigations of 4 1,2 Oxazol 3 Yl Aniline Hydrochloride

Reactions at the Aniline (B41778) Nitrogen Atom

The amino group attached to the phenyl ring is a key site for synthetic modifications, readily undergoing reactions typical of primary aromatic amines.

Amidation and Alkylation Reactions

The aniline nitrogen of 4-(1,2-oxazol-3-yl)aniline can participate in amidation reactions when treated with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding amides. researchgate.netlookchemmall.com These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. researchgate.net The reactivity in amidation can be influenced by substituents on the aniline ring; electron-donating groups tend to enhance the reaction rate, while electron-withdrawing groups can have a detrimental effect. researchgate.net

Alkylation of the aniline nitrogen can also be achieved, though direct alkylation of anilines can sometimes be challenging due to the potential for over-alkylation and competing C-alkylation. le.ac.ukresearchgate.net Methods utilizing catalysts can promote selective N-alkylation. For instance, iron-catalyzed N-alkylation reactions have been developed for aniline derivatives. researchgate.net

Table 1: Examples of Amidation and Alkylation Reactions

Reactant 1 Reactant 2 Product Type Catalyst/Conditions
4-(1,2-Oxazol-3-yl)aniline Acetic Acid N-(4-(1,2-oxazol-3-yl)phenyl)acetamide Sulfated TiO2/SnO2, solvent-free researchgate.net
4-(1,2-Oxazol-3-yl)aniline Benzoic Acid N-(4-(1,2-oxazol-3-yl)phenyl)benzamide (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3, THF lookchemmall.com
Aniline Derivative Alkene para-C-Alkylated Aniline H2O·B(C6F5)3 le.ac.uk
Aniline Derivative Benzyl Alcohol N-Alkylated Aniline Fe(ClO4)3/SiO2 researchgate.net

Diazotization and Coupling Reactions

The primary amino group of 4-(1,2-oxazol-3-yl)aniline can be converted into a diazonium salt through a process called diazotization. researchgate.net This reaction typically involves treating the aniline hydrochloride with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures. icrc.ac.irmdpi.comgoogle.com

The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds. researchgate.neticrc.ac.ir These azo dyes are known for their vibrant colors and have applications in various fields. The efficiency of the coupling reaction can be enhanced by the electron-donating ability of the coupling partner. icrc.ac.ir

Reactions Involving the Oxazole (B20620) Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle that can undergo several types of transformations, including ring-opening and functionalization. nih.govnih.gov

Ring-Opening and Ring-Closure Transformations

The N-O bond within the isoxazole (B147169) ring is relatively weak, making it susceptible to cleavage under certain conditions, which can lead to ring-opening reactions. nih.gov For example, reductive ring opening of isoxazoles can be mediated by reagents like molybdenum hexacarbonyl to form enamines, which can then be cyclized to produce other heterocyclic systems like pyridones. beilstein-journals.org Transition metal catalysis can also facilitate the ring opening of isoxazoles, leading to the formation of various nitrogen-containing heterocycles through a ring-opening and ring-closing cascade mechanism. researchgate.net

Functionalization of the Oxazole Core

The isoxazole ring can be functionalized by introducing various substituents. The reactivity of the carbon atoms in the oxazole ring to deprotonation follows the order C(2) > C(5) > C(4). thepharmajournal.com This allows for the introduction of functional groups at specific positions. For instance, electrophilic functionalization can be achieved on isoxazoles bearing an exocyclic amino substituent. researchgate.net Furthermore, nucleophilic substitution reactions can occur, with the ease of displacement of halogens being C-2 >> C-4 > C-5. thepharmajournal.com The introduction of different substituents on the isoxazole ring can significantly influence the compound's biological activity. nih.gov

Table 2: Functionalization of the Isoxazole Ring

Position Reaction Type Reagents/Conditions Resulting Structure
C-5 Nucleophilic Aromatic Substitution Bis(nucleophiles) like diamines, disulfides Functionalized bis(isoxazoles) mdpi.com
C-4 Electrophilic Substitution Varies C-4 substituted isoxazoles nih.gov
C-3, C-5 Cycloaddition Nitrile oxides and alkynes 3,5-disubstituted isoxazoles nih.gov

Oxidation and Reduction Pathways of the Compound

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.comasianpubs.org Strong oxidizing agents can convert the amino group to a nitro group. openaccessjournals.com Milder oxidation can lead to the formation of nitroso compounds. rsc.org The oxidation of anilines can be complex, potentially yielding products like benzoquinones and azo compounds. openaccessjournals.com The rate of oxidation can be influenced by the presence of substituents on the aniline ring. ethz.ch

The oxazole ring itself can also be involved in redox reactions. As mentioned previously, reductive cleavage of the N-O bond is a key reaction pathway for this heterocyclic system. beilstein-journals.org This reductive ring opening is a valuable synthetic strategy for accessing other complex molecules.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For 4-(1,2-oxazol-3-yl)aniline, the amino group is the primary site for such transformations, enabling its linkage to various aryl, heteroaryl, and alkyl groups.

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. nih.gov This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates. nih.gov In the context of 4-(1,2-oxazol-3-yl)aniline, this reaction would involve the coupling of the aniline nitrogen with an aryl halide (Ar-X) to form a diarylamine derivative. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. While specific examples detailing the Buchwald-Hartwig amination of 4-(1,2-oxazol-3-yl)aniline are not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of anilines. uwindsor.ca

Reaction Type Coupling Partners Catalyst System (Typical) General Conditions Product Type
Buchwald-Hartwig Amination4-(1,2-Oxazol-3-yl)aniline + Aryl Halide/TriflatePd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, RuPhos)Base (e.g., NaOt-Bu, K₃PO₄), Anhydrous Solvent (e.g., Toluene, Dioxane), HeatN-Aryl-4-(1,2-oxazol-3-yl)aniline
Suzuki-Miyaura CouplingAryl halide derivative of 4-(1,2-Oxazol-3-yl)aniline + Boronic Acid/EsterPd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Base (e.g., K₂CO₃, Cs₂CO₃), Solvent Mixture (e.g., Toluene/Water, Dioxane/Water), HeatAryl-substituted 4-(1,2-Oxazol-3-yl)aniline
C-O Bond Formation4-(1,2-Oxazol-3-yl)aniline + Phenol (B47542) (Ullmann-type)Cu Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline)Base (e.g., K₂CO₃), High-boiling Solvent (e.g., DMF, NMP), High TemperatureO-Aryl-4-(1,2-oxazol-3-yl)aniline derivative (via N-arylation, followed by other transformations)

C-C Bond Formation: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organohalide or triflate. nih.gov To utilize 4-(1,2-oxazol-3-yl)aniline in a Suzuki-Miyaura reaction for C-C bond formation at the aniline ring, it would first need to be converted to an aryl halide or triflate derivative. For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a halide at the para-position to the isoxazole ring. This functionalized intermediate could then be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents.

C-O Bond Formation: The formation of C-O bonds involving anilines is less direct than C-N or C-C bond formation. While Buchwald-Hartwig-type conditions can be adapted for the coupling of alcohols and phenols with aryl halides, a direct C-O coupling at the aniline nitrogen is not a standard transformation. More commonly, the aniline could be transformed into another functional group that is more amenable to C-O bond formation. For instance, conversion of the aniline to a phenol via a diazotization-hydrolysis sequence would create a substrate for Ullmann-type or Buchwald-Hartwig C-O coupling reactions.

Reaction Kinetics and Thermodynamic Studies of Oxazolyl Aniline Transformations

Detailed kinetic and thermodynamic studies on the transformations of 4-(1,2-oxazol-3-yl)aniline hydrochloride are scarce in the published literature. However, general principles from related systems can provide insights into the expected behavior.

Reaction Kinetics: The kinetics of cross-coupling reactions, such as the Buchwald-Hartwig amination, are complex and depend on the interplay of multiple factors including the nature of the catalyst, ligand, substrate, base, and solvent. For palladium-catalyzed aminations, the rate-determining step can vary depending on the specific reaction conditions. It can be the oxidative addition of the aryl halide to the palladium center, the deprotonation of the coordinated amine, or the final reductive elimination step. Kinetic studies, often employing techniques like in-situ NMR spectroscopy or gas chromatography to monitor reaction progress, are essential for elucidating the reaction mechanism and optimizing reaction conditions. For a substrate like 4-(1,2-oxazol-3-yl)aniline, the electronic properties of both the aniline and isoxazole rings would influence the reaction rates. The electron-donating nature of the amino group activates the aromatic ring, while the isoxazole ring can have a modest electron-withdrawing effect.

Parameter Significance Methods of Determination Expected Influences for 4-(1,2-Oxazol-3-yl)aniline
Rate Constant (k) Quantifies the speed of a reaction.Monitoring concentration changes over time (e.g., spectroscopy, chromatography).Dependent on catalyst, ligand, temperature, and electronic/steric effects of the isoxazolyl aniline.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Arrhenius plots (ln(k) vs. 1/T).Influenced by the stability of the transition state in the rate-determining step.
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.Calorimetry, calculation from bond energies or heats of formation.Would indicate whether a transformation is exothermic or endothermic.
Entropy of Reaction (ΔS) The change in disorder during a reaction.Calculation from statistical mechanics or experimental data.Changes in the number of molecules and their degrees of freedom.
Gibbs Free Energy (ΔG) Determines the spontaneity of a reaction.ΔG = ΔH - TΔSA negative value indicates a spontaneous reaction under the given conditions.

Advanced Applications of Oxazolyl Aniline Compounds in Research Disciplines

Utilization in Medicinal Chemistry Research as a Building Block Scaffold

The 4-(1,2-oxazol-3-yl)aniline scaffold is a valuable starting point for the synthesis of more complex molecules designed for specific biological investigations. The presence of a reactive aniline (B41778) group and a stable heterocyclic isoxazole (B147169) ring allows for diverse chemical modifications, enabling its use in the creation of specialized tools for chemical biology and medicinal chemistry.

Design and Synthesis of Molecular Probes for Target Interaction Studies

Molecular probes are essential tools for elucidating the interactions between small molecules and their biological targets. The isoxazole moiety, a common pharmacophore, has been identified as a potential native photo-cross-linker for photoaffinity labeling, a powerful technique to study drug-protein interactions in cellular environments. nih.govresearchgate.net This approach involves designing probes that can form a covalent bond with their target protein upon photoactivation, allowing for the identification and characterization of binding partners.

Researchers have successfully developed functionalized isoxazole probes for protein labeling. cityu.edu.hk These probes typically include a terminal alkyne for biorthogonal tagging, which facilitates visualization and enrichment of the labeled proteins. cityu.edu.hk While direct studies utilizing 4-(1,2-Oxazol-3-yl)aniline hydrochloride for this purpose are not extensively documented, its isoxazole core suggests its potential as a scaffold for creating such molecular probes. The aniline group could be readily modified to incorporate a photoactivatable group and a reporter tag, yielding a probe for identifying novel protein targets of isoxazole-containing compounds.

Furthermore, the isoxazole scaffold has been incorporated into fluorescent molecules. beilstein-journals.orgnih.gov The synthesis of fluorescent probes based on a fluorinated isoxazole scaffold has demonstrated that modifications to the isoxazole ring can lead to desirable photochemical properties, such as increased fluorescence intensity and a redshift in emission. beilstein-journals.orgnih.gov This indicates the potential for developing fluorescent probes from 4-(1,2-oxazol-3-yl)aniline to visualize and track target interactions within cells.

Probe TypePotential Application of 4-(1,2-Oxazol-3-yl)aniline ScaffoldKey Features of Resulting Probe
Photoaffinity ProbesSynthesis of probes for identifying protein targets of isoxazole-based compounds.Isoxazole as a native photo-cross-linker, aniline for attachment of reporter tags.
Fluorescent ProbesDevelopment of probes for bioimaging and tracking target engagement.Isoxazole core contributing to fluorescence, with potential for aggregation-induced emission. beilstein-journals.orgnih.gov

Exploration of Structure-Activity Relationships (SAR) for Oxazolyl Aniline Analogs in Molecular Recognition

Understanding the structure-activity relationship (SAR) is crucial for optimizing the binding affinity and selectivity of a molecule for its biological target. For isoxazole-containing compounds, SAR studies have been instrumental in identifying key structural features that govern their biological activity.

In the context of molecular recognition, SAR studies on trisubstituted isoxazoles have been conducted to develop selective allosteric ligands for receptors like the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.gov These studies involve systematic modifications of different positions of the isoxazole ring and the attached phenyl groups to assess the impact on binding affinity and functional activity. For instance, the exploration of substituents at the C-4 and C-5 positions of the isoxazole ring has been guided by in silico docking studies to predict favorable interactions within the receptor's binding pocket. nih.gov

While specific SAR studies on 4-(1,2-Oxazol-3-yl)aniline analogs for molecular recognition are not extensively detailed in the available literature, the principles from related isoxazole derivatives can be applied. The aniline group of 4-(1,2-oxazol-3-yl)aniline provides a convenient point for chemical diversification, allowing for the synthesis of a library of analogs with various substituents. These analogs could then be screened against a specific biological target to elucidate the SAR. For example, in the development of antiparasitic agents, SAR studies of isoxazole-triazole bis-heterocyclic compounds revealed that the presence of bulky hydrophobic groups on the phenyl rings correlated with increased growth inhibitory potency against Trypanosoma cruzi. nih.gov

A hypothetical SAR study on 4-(1,2-oxazol-3-yl)aniline analogs could involve the modifications outlined in the table below, with the aim of understanding their molecular recognition properties.

Modification SiteType of SubstituentExpected Impact on Molecular Recognition
Aniline NitrogenAlkyl, acyl, aryl groupsAltering hydrogen bonding capacity and steric interactions.
Phenyl RingElectron-donating/withdrawing groupsModulating electronic properties and potential for π-π stacking.
Isoxazole RingNot directly modifiable in the parent scaffoldProvides a stable core for orienting substituents.

Scaffold Development for Chemical Biology Tools

The 4-(1,2-oxazol-3-yl)aniline structure represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for the development of a wide range of chemical biology tools.

Activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP) are powerful chemoproteomic techniques used to identify the cellular targets of small molecules. magtechjournal.com These methods rely on chemical probes that are designed based on a central scaffold. The 4-(1,2-oxazol-3-yl)aniline scaffold could be elaborated into such probes. For example, an affinity-based probe could be synthesized by attaching a photoreactive group and a reporter tag to the aniline moiety, which would allow for the covalent labeling and subsequent identification of binding partners in a cellular lysate. researchgate.net

Moreover, the development of quenched fluorescent probes is another area where this scaffold could be applied. stanford.edu These probes are designed to be non-fluorescent until they interact with a specific enzyme or are in a particular cellular environment, at which point a chemical reaction unquenches the fluorophore. The isoxazole ring, with its potential for fluorescence, combined with the modifiable aniline group, provides the necessary components for designing such environmentally sensitive probes.

Applications in Materials Science and Engineering

The unique electronic and structural properties of the 4-(1,2-oxazol-3-yl)aniline moiety also make it an attractive candidate for applications in materials science, particularly in the development of advanced organic materials with tailored optical and electronic properties.

Integration into Optoelectronic Materials

While direct integration of 4-(1,2-Oxazol-3-yl)aniline into optoelectronic devices is not widely reported, related heterocyclic structures containing aniline moieties have shown promise in this area. The development of organic light-emitting diodes (OLEDs) often relies on materials that possess both charge-transporting and emissive properties. The aniline component can facilitate hole transport, while the heterocyclic ring can be part of the emissive core.

The field of fluorescent polymers often utilizes fluorescent monomers as building blocks. rsc.org Although not directly demonstrated for 4-(1,2-oxazol-3-yl)aniline, the synthesis of fluorescent molecules based on a fluorinated isoxazole scaffold suggests the potential for creating polymerizable derivatives of this compound. beilstein-journals.orgresearchgate.net Such monomers could be incorporated into polymer chains to create materials with tailored fluorescent properties for use in sensors or light-emitting devices.

Development of Functional Polymers and Advanced Organic Frameworks

The bifunctional nature of 4-(1,2-oxazol-3-yl)aniline, with its primary amine group and the potential for coordination through the nitrogen and oxygen atoms of the isoxazole ring, makes it a candidate for the synthesis of functional polymers and advanced organic frameworks like metal-organic frameworks (MOFs).

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. nih.gov These polymers are known for their excellent thermal stability and mechanical properties. By converting the nitro group of a precursor to an amine, a diamino derivative of the oxazolyl aniline could be synthesized and subsequently used in polycondensation reactions with dianhydrides or diacyl chlorides to produce novel polyimides or polyamides. The incorporation of the isoxazole heterocycle into the polymer backbone could impart unique solubility and processing characteristics.

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netnih.gov The design of MOFs with specific functionalities often relies on the use of tailored organic linkers. An appropriately functionalized derivative of 4-(1,2-oxazol-3-yl)aniline, for example, by introducing carboxylic acid groups on the phenyl ring, could serve as a novel organic linker for the synthesis of MOFs. The presence of the isoxazole and aniline functionalities within the pores of the MOF could lead to materials with interesting properties for gas adsorption, catalysis, or sensing. frontiersin.orgnih.gov

Material ClassPotential Role of 4-(1,2-Oxazol-3-yl)anilinePotential Properties and Applications
Polyamides/PolyimidesAs a diamine monomer (after modification)Enhanced solubility, thermal stability, and specific optical properties.
Metal-Organic Frameworks (MOFs)As a functionalized organic linkerTailored pore environments for selective gas adsorption or catalysis.
Fluorescent PolymersAs a fluorescent monomer building blockMaterials for sensors, bioimaging, and light-emitting applications.

Corrosion Inhibition Studies of Oxazolyl Aniline Derivatives

Oxazolyl aniline derivatives have emerged as a significant area of interest in the field of materials science, particularly for their potential as corrosion inhibitors for metals and alloys in acidic environments. koreascience.kroup.com The unique molecular architecture of these compounds, featuring an electron-rich oxazole (B20620) ring and an aniline moiety, allows for effective adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. oup.comoup.com Research into these derivatives focuses on understanding their inhibitory mechanisms and optimizing their performance through structural modifications.

Electrochemical Evaluation of Inhibitory Performance on Metal Surfaces

The effectiveness of oxazolyl aniline derivatives as corrosion inhibitors is primarily assessed using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on how the inhibitor alters the corrosion process at the metal-solution interface.

A study on 3-(1,3-oxazol-5-yl)aniline (3-OYA), a structural isomer of the titular compound, demonstrated its high efficacy in protecting mild steel in a 1 M HCl solution. oup.comoup.com The results from PDP studies showed a significant decrease in the corrosion current density (icorr) upon the addition of the inhibitor. This indicates that the compound effectively slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. nih.govnih.gov

EIS measurements further corroborate these findings. The Nyquist plots for mild steel in the acidic solution typically show a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of oxazolyl aniline derivatives, the diameter of this semicircle increases significantly. nih.gov This increase in diameter corresponds to a higher charge transfer resistance (Rct), confirming the formation of an insulating protective layer on the metal surface that impedes the corrosion process. nih.gov The inhibition efficiency (IE%) can be calculated from both EIS and PDP data, often showing a direct correlation with the inhibitor's concentration. For instance, 3-OYA achieved an outstanding protection efficacy of 93.5% at a concentration of just 0.05 mM. oup.comoup.com

Table 1: Electrochemical Data for an Oxazolyl Aniline Derivative on Mild Steel in 1 M HCl Data derived from studies on 3-(1,3-oxazol-5-yl)aniline, a closely related isomer.

Concentration (mM)icorr (µA/cm²)Rct (Ω·cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)115045--
0.0115035087.087.1
0.057572093.593.8
0.150110095.795.9
0.525220097.897.9
1.018280098.498.4

Adsorption Mechanisms and Isotherm Modeling on Substrate Surfaces

The protective action of oxazolyl aniline derivatives is contingent upon their adsorption onto the metal surface. oup.com This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The adsorption mechanism can be elucidated by fitting experimental data to various adsorption isotherms, such as Langmuir, Temkin, and Freundlich models.

For 3-(1,3-oxazol-5-yl)aniline, studies have shown that its adsorption on mild steel is best described by the Langmuir adsorption isotherm model. oup.comoup.com This model presupposes the formation of a monolayer of inhibitor molecules on the metal surface. oup.com The strength and nature of this adsorption can be inferred from the standard Gibbs free energy of adsorption (ΔG°ads). The calculated ΔG°ads value for 3-OYA indicated a spontaneous adsorption process involving both physisorption and chemisorption. oup.com

Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

Chemisorption occurs through the sharing of electrons between the heteroatoms (nitrogen and oxygen) and vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. nih.gov

The combination of these two mechanisms results in a stable and compact inhibitor film that effectively isolates the metal from the aggressive acidic environment. oup.comoup.com

Influence of Substituent Effects and Molecular Architecture on Inhibition Efficacy

The oxazole ring, with its nitrogen and oxygen heteroatoms and π-electrons, acts as a primary center for adsorption onto the metal surface. oup.comoup.com The aniline part of the molecule provides additional sites for interaction. The efficacy of these compounds can be tuned by introducing different substituent groups onto the aromatic rings. Generally, electron-donating groups (like -CH₃, -OCH₃) enhance inhibition efficiency by increasing the electron density on the molecule, which facilitates stronger adsorption onto the metal surface. Conversely, electron-withdrawing groups (like -NO₂) can sometimes decrease efficiency.

Catalytic Applications and Ligand Design with Oxazolyl Aniline Derivatives

The structural motifs present in this compound—specifically the nitrogen-containing oxazole heterocycle and the aniline group—are highly valuable in the field of catalysis, particularly in the design of specialized ligands for asymmetric synthesis. nih.govresearchgate.net While direct catalytic applications of this specific compound are not extensively documented, its constituent parts are integral to well-established classes of ligands.

Oxazoline-containing ligands, which are structurally related to oxazoles, are among the most successful classes of chiral ligands in asymmetric catalysis. nih.gov The most prominent example is the phosphinooxazoline (PHOX) family of ligands. In these bidentate ligands, the chiral oxazoline moiety, which is readily synthesized from chiral β-amino alcohols, coordinates to a metal center (e.g., Palladium, Iridium, Silver) along with a phosphine group. nih.govresearchgate.net The proximity of the chiral center to the metal allows for excellent stereocontrol in a wide array of reactions, including asymmetric allylic alkylations, hydrogenations, and cycloadditions. nih.govresearchgate.net

The aniline moiety in 4-(1,2-Oxazol-3-yl)aniline can serve as a versatile chemical handle. The primary amine (-NH₂) can be readily functionalized to introduce other coordinating groups, such as phosphines, pyridines, or other heterocycles. This modularity allows for the creation of novel bidentate or tridentate ligands (e.g., P,N or N,N ligands) where the oxazole and a second, custom-installed donor group coordinate to a metal center. The electronic properties of the catalyst can be fine-tuned by introducing substituents on the aniline ring, thereby influencing the catalytic activity and selectivity. nanomaterchem.com The development of new ligands based on these principles is a continuous effort to achieve higher efficiency and enantioselectivity in the synthesis of chiral molecules. diva-portal.orgsemanticscholar.org

Spectroscopic and Advanced Characterization Techniques in Oxazolyl Aniline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-(1,2-Oxazol-3-yl)aniline hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

In the ¹H NMR spectrum of the parent compound, 4-(1,2-Oxazol-3-yl)aniline, distinct signals are expected for the protons of the aniline (B41778) and isoxazole (B147169) rings. The protons on the aniline ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the isoxazole ring. The protons of the isoxazole ring itself will also present characteristic signals. Upon formation of the hydrochloride salt, a downfield shift of the signals corresponding to the aniline protons is anticipated due to the protonation of the amino group, which reduces its electron-donating capacity.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene and isoxazole rings are indicative of their electronic environment. For instance, the carbon atom attached to the amino group will show a characteristic shift, which will be altered upon protonation in the hydrochloride salt.

Table 1: Representative ¹H NMR Spectral Data for Isoxazole Derivatives Data compiled from related structures to provide expected chemical shift ranges.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aniline-H (ortho to NH₂)6.7 - 7.0Doublet
Aniline-H (meta to NH₂)7.5 - 7.8Doublet
Isoxazole-H6.5 - 8.5Singlet/Doublet
NH₂3.5 - 5.0Broad Singlet

Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Derivatives Data compiled from related structures to provide expected chemical shift ranges.

CarbonExpected Chemical Shift (δ, ppm)
Aniline-C (ipso-NH₂)145 - 150
Aniline-C (ortho-NH₂)115 - 120
Aniline-C (meta-NH₂)128 - 132
Aniline-C (ipso-isoxazole)120 - 125
Isoxazole-C95 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition with high accuracy. beilstein-journals.org

The mass spectrum of the free base, 4-(1,2-Oxazol-3-yl)aniline, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the bond between the aniline and isoxazole rings, as well as the characteristic fragmentation of the isoxazole ring itself. The presence of the aniline moiety would likely lead to fragments corresponding to the aminophenyl cation.

Table 3: Expected Mass Spectrometry Data for 4-(1,2-Oxazol-3-yl)aniline

Ionm/z (relative intensity, %)
[M+H]⁺Expected at 161.07
[C₆H₆N]⁺Expected at 92.05
[C₉H₈N₂O]⁺Expected at 160.06

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the anilinium ion (NH₃⁺) would appear as a broad band in the region of 2800-3200 cm⁻¹. The C-N stretching of the aniline ring and the C=N and C=C stretching vibrations of the isoxazole and benzene rings would be observed in the fingerprint region (1400-1650 cm⁻¹). The N-O stretching of the isoxazole ring typically appears around 1150 cm⁻¹. rjpbcs.com

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Anilinium)Stretch2800 - 3200 (broad)
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1500 - 1600
C=N (Isoxazole)Stretch1600 - 1650
N-O (Isoxazole)Stretch1100 - 1200
C-N (Aniline)Stretch1250 - 1350

X-ray Crystallography for Solid-State Structural Determination

In the solid state, the anilinium cation would be expected to form hydrogen bonds with the chloride anion and potentially with the oxygen or nitrogen atoms of the isoxazole ring of neighboring molecules. The aromatic rings may also engage in π-π stacking interactions, which contribute to the stability of the crystal structure. nih.gov The dihedral angle between the aniline and isoxazole rings is another important structural parameter that would be determined from the crystal structure. nih.gov

In-Situ Spectroscopic Monitoring of Reaction Progress

While specific studies on the in-situ spectroscopic monitoring of the synthesis of this compound are not widely reported, the principles of this approach are highly applicable. Techniques such as in-situ IR, Raman, and NMR spectroscopy can be used to monitor the progress of chemical reactions in real-time.

For instance, during the synthesis of the parent aniline, which might involve the reduction of a corresponding nitro compound, in-situ IR spectroscopy could be used to follow the disappearance of the characteristic nitro group stretching bands and the appearance of the N-H stretching bands of the amino group. This would allow for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time. Similarly, the final step of salt formation with hydrochloric acid could be monitored to ensure complete protonation. This real-time analysis provides a deeper understanding of the reaction kinetics and mechanism.

Computational Chemistry and Theoretical Investigations of Oxazolyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org DFT calculations are used to determine the ground-state electronic structure, which in turn allows for the prediction of numerous chemical properties. For oxazolyl aniline (B41778) systems, methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly employed to investigate geometrical and electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net

HOMO: This orbital acts as the electron donor. In 4-(1,2-oxazol-3-yl)aniline, the HOMO is expected to be predominantly localized on the electron-rich aniline ring, particularly the amino group, which is a strong electron-donating substituent.

LUMO: This orbital acts as the electron acceptor. The LUMO is likely distributed across the π-system of the isoxazole (B147169) ring and the phenyl ring, making these areas susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aniline-based systems, the nature of substituents significantly influences this gap. researchgate.net

Computational studies on related aniline-based oligomers and other heterocyclic systems have successfully used DFT to calculate these parameters and correlate them with the molecule's electronic behavior. ajchem-a.commdpi.com

Table 1: Key Electronic Properties Derived from DFT Calculations This table illustrates the types of data obtained from DFT analysis; specific values for 4-(1,2-Oxazol-3-yl)aniline hydrochloride would require a dedicated computational study.


PropertyDescriptionPredicted Significance for 4-(1,2-Oxazol-3-yl)aniline
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (higher energy means better donor).
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (lower energy means better acceptor).
ΔEGap (eV)HOMO-LUMO Energy Gap (ELUMO - EHOMO)Relates to chemical reactivity and kinetic stability (smaller gap implies higher reactivity).
Ionization Potential (I)Energy required to remove an electron (approximated as -EHOMO)Measures the molecule's resistance to oxidation.
Electron Affinity (A)Energy released when an electron is added (approximated as -ELUMO)Measures the molecule's ability to be reduced.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack.

For 4-(1,2-oxazol-3-yl)aniline, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. The most negative regions would likely be located around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the aniline's amino group.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, especially those of the protonated amino group in the hydrochloride salt form.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Investigate the rotation around the single bond connecting the phenyl and isoxazole rings. This would reveal the most stable conformations (rotamers) in solution and the energy barriers between them.

Study Solvation: In an aqueous environment, MD can model how water molecules arrange around the molecule, particularly the interactions with the charged -NH3+ group and the chloride counter-ion, as well as hydrogen bonding with the isoxazole heteroatoms.

Simulate Ligand-Receptor Binding: If the molecule is a ligand for a biological target (like a protein), MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and the number of hydrogen bonds over time are monitored to confirm a stable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazolyl Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

A hypothetical QSAR study on a series of oxazolyl aniline derivatives would involve:

Dataset Compilation: Synthesizing and testing a series of analogues of 4-(1,2-oxazol-3-yl)aniline with different substituents on the phenyl or isoxazole rings to obtain their biological activity data (e.g., IC50 values).

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and saving time and resources.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can understand the step-by-step process through which reactants are converted into products.

For the synthesis of 4-(1,2-oxazol-3-yl)aniline, a key step is often the formation of the isoxazole ring. A common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Computational studies can elucidate this process by:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the TS), which is related to the reaction rate. A lower activation energy implies a faster reaction.

Evaluating Regioselectivity: In cases where multiple products can be formed (e.g., 3-substituted vs. 5-substituted isoxazoles), DFT can calculate the activation energies for all possible pathways, predicting which regioisomer will be the major product. Studies on the synthesis of related isoxazolines have successfully used this approach to explain the kinetic favorability of one product over another.

Cheminformatics and Machine Learning Approaches in Compound Design and Exploration

Cheminformatics integrates computer science and chemistry to manage and analyze large datasets of chemical information. When combined with machine learning, it becomes a powerful engine for drug discovery and materials science.

In the context of 4-(1,2-oxazol-3-yl)aniline, these approaches can be applied to:

Virtual Screening: Large chemical libraries (containing millions of compounds) can be computationally screened to identify molecules that are structurally similar to the oxazolyl aniline scaffold and possess desirable properties (e.g., predicted high activity, low toxicity).

De Novo Design: Algorithms can design entirely new molecules based on a set of desired properties. Starting with the oxazolyl aniline core, these tools can suggest novel decorations and modifications that are predicted to enhance biological activity or improve pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

ADMET Prediction: Machine learning models, trained on extensive experimental data, can predict the ADMET properties of a molecule before it is ever synthesized. nih.gov This early-stage filtering helps to eliminate candidates that are likely to fail later in the drug development pipeline due to poor bioavailability or toxicity.

Table 2: List of Compound Names Mentioned

Future Perspectives and Emerging Research Directions for 4 1,2 Oxazol 3 Yl Aniline Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing isoxazole (B147169) derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. mdpi.compreprints.org The future of synthesizing 4-(1,2-Oxazol-3-yl)aniline hydrochloride and its derivatives is geared towards "green" and sustainable practices that improve efficiency, reduce waste, and enhance safety.

Emerging sustainable approaches focus on several key areas:

Ultrasound-Assisted Synthesis : Sonochemistry has been identified as a powerful tool for accelerating the synthesis of isoxazole-based molecules. mdpi.compreprints.org This technique can lead to higher yields, shorter reaction times, and reduced energy consumption. For instance, ultrasound irradiation has been successfully used in one-pot, multi-component reactions to construct isoxazole rings, a method that could be adapted for the aniline-substituted variant. mdpi.com

Microwave-Assisted Synthesis : Similar to ultrasound, microwave-assisted organic synthesis provides rapid heating and can significantly shorten reaction times for cycloaddition reactions used to form the isoxazole core. nih.gov

Metal-Free Synthesis : To circumvent the environmental impact and cost associated with metal catalysts, metal-free synthetic routes are gaining traction. nih.gov These methods often rely on alternative activation strategies to facilitate reactions like 1,3-dipolar cycloadditions, which are fundamental to isoxazole synthesis. nih.gov

Catalyst-Free and Solvent-Free Protocols : The development of catalyst-free and solvent-free reaction conditions represents a significant step towards sustainable chemistry. mdpi.compreprints.org For example, an environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without any catalyst has been reported, highlighting a potential green route for related structures. nih.gov

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis
MethodologyKey AdvantagesChallengesRelevance to 4-(1,2-Oxazol-3-yl)aniline
Traditional HeatingWell-established proceduresLong reaction times, high energy use, often requires harsh conditions mdpi.comBaseline method for comparison with newer, more sustainable approaches.
Ultrasound-AssistedShorter reaction times, higher yields, reduced byproducts, energy efficient mdpi.compreprints.orgSpecialized equipment required, scalability can be a concern.Offers a green alternative for the cycloaddition step in the synthesis pathway.
Microwave-AssistedRapid heating, significant reduction in reaction time, improved yields nih.govPotential for localized overheating, requires microwave-specific reactors.Can accelerate the synthesis for rapid library generation.
Metal-Free SynthesisAvoids toxic metal catalysts, simplifies purification, lower environmental impact nih.govMay require alternative, sometimes stoichiometric, activating reagents.Aligns with pharmaceutical industry goals for sustainable manufacturing.

Exploration of Undiscovered Chemical Transformations and Selectivities

Beyond its synthesis, the 4-(1,2-oxazol-3-yl)aniline scaffold offers rich opportunities for discovering novel chemical reactions. The unique electronic properties of the isoxazole ring and the reactivity of the aniline (B41778) functional group can be exploited to create architecturally diverse molecules.

Future research is likely to focus on:

Heterocycle-Heterocycle Transformations : The isoxazole ring can serve as a precursor to other heterocyclic systems through reductive ring-opening and subsequent recyclization. nih.gov For example, (2-nitrophenyl)-substituted isoxazoles have been transformed into 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones. nih.gov Applying this concept to 4-(1,2-oxazol-3-yl)aniline could lead to novel molecular skeletons by first modifying the aniline group (e.g., to a nitrophenyl) and then inducing a heterocycle-heterocycle transformation. nih.gov

Regioselective Functionalization : Developing methods for the selective functionalization of the isoxazole ring at the C4 or C5 positions while the aniline group is present would provide access to a wider range of derivatives. nih.gov For instance, palladium-catalyzed cross-coupling reactions on a pre-functionalized isoxazole core (e.g., a 4-iodoisoxazole) have been used to build molecular complexity. nih.gov

Exploitation of the Aniline Moiety : The primary amine of the aniline group is a versatile handle for a multitude of transformations. Future work could explore diazotization followed by coupling reactions to introduce diverse functionalities or novel azo-based chromophores. nih.gov Furthermore, the aniline can be used in multicomponent reactions to build entirely new fused heterocyclic systems.

Advanced Applications in Interdisciplinary Scientific Fields

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. nih.govsemanticscholar.org The 4-(1,2-oxazol-3-yl)aniline structure combines this privileged heterocycle with an aniline group, a common feature in many pharmaceuticals, making it a highly attractive building block for interdisciplinary research.

Emerging applications include:

Medicinal Chemistry and Drug Discovery : Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The title compound is a prime candidate for developing new therapeutic agents. For example, isoxazole-based compounds have been investigated as EPAC antagonists and sirtuin 5 inhibitors. nih.govmdpi.com The aniline group provides a convenient point for modification to optimize pharmacokinetic properties and target engagement. mdpi.com

Agrochemicals : Isoxazoles are present in commercial agrochemicals, including herbicides and insecticides. nih.gov Research into new derivatives of 4-(1,2-oxazol-3-yl)aniline could lead to the development of novel crop protection agents with improved efficacy or new modes of action. nih.gov

Materials Science : Conjugated systems containing heterocyclic rings like isoxazole can exhibit interesting photophysical properties. nih.gov Derivatives of 4-(1,2-oxazol-3-yl)aniline could be explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as functional dyes.

Table 2: Potential Interdisciplinary Applications of 4-(1,2-Oxazol-3-yl)aniline Derivatives
FieldPotential ApplicationRationaleKey Structural Moieties
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatory AgentsThe isoxazole ring is a proven pharmacophore with diverse biological activities. nih.govrsc.orgIsoxazole ring, Aniline group
AgrochemicalsHerbicides, Insecticides, FungicidesIsoxazole scaffolds are used in existing agrochemical products. nih.govIsoxazole ring
Materials ScienceOrganic Electronics (OLEDs), Dyes, SensorsExtended π-conjugated systems involving heterocycles can possess useful optical and electronic properties. nih.govAniline, Phenyl, Isoxazole
Chemical BiologyMolecular Probes, Bioimaging AgentsDerivatives can be functionalized with fluorophores or affinity tags to study biological processes.Aniline (for conjugation)

Integration with High-Throughput Screening and Automated Synthesis Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. mdpi.com The structure of this compound is well-suited for integration with these advanced platforms.

Future directions in this area involve:

Combinatorial Chemistry and Library Synthesis : The aniline nitrogen serves as an ideal attachment point for diversification. By reacting the parent compound with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, a vast library of amide and sulfonamide derivatives can be generated. nih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR).

Automated Flow Synthesis : Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. durham.ac.uk Developing an automated flow synthesis platform for producing and derivatizing 4-(1,2-oxazol-3-yl)aniline would enable the on-demand preparation of compound libraries for high-throughput screening (HTS). durham.ac.uk Such platforms can integrate synthesis, purification, and analysis into a single, streamlined process. durham.ac.uk

High-Throughput Screening (HTS) : Libraries of compounds derived from 4-(1,2-oxazol-3-yl)aniline can be evaluated against numerous biological targets using HTS. nih.gov This can rapidly identify lead compounds for various diseases, such as cancer or infectious diseases, accelerating the early stages of drug discovery. mdpi.com

The convergence of novel synthesis, advanced chemical transformations, and high-throughput technologies will continue to expand the scientific and commercial value of this compound, solidifying its role as a versatile platform for future innovation.

Q & A

Q. What are the optimal synthetic routes for 4-(1,2-Oxazol-3-yl)aniline hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step approach is recommended:

Oxazole Ring Formation : React 3-aminophenol with a propargyl derivative under Huisgen cycloaddition conditions (copper-catalyzed click chemistry) to form the oxazole core.

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from a 1:1 ethanol/diethyl ether mixture.
Key reagents include acetyl chloride (for acetylation) and sodium borohydride (for selective reductions, if intermediates require stabilization) . Optimize reaction time and temperature using TLC monitoring, and confirm purity via elemental analysis (>98%) and HPLC .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • 1^1H/13^{13}C NMR : Dissolve the compound in DMSO-d6_6 to observe aromatic protons (δ 7.2–8.1 ppm) and the oxazole ring (δ 8.3 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 195.06 [M+H]+^+ (calculated for C9_9H9_9N2_2O+^+).
  • Elemental Analysis : Target ≤0.3% deviation from theoretical C, H, N values.
    Cross-validate with IR spectroscopy for N–H stretches (3200–3400 cm1^{-1}) and Cl^- counterion confirmation via ion chromatography .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be analyzed to predict stability and solubility?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2)1\text{D}(2)^1 for N–H···Cl interactions). Use single-crystal XRD data to identify donor-acceptor distances (e.g., 2.8–3.2 Å for N–H···Cl). Software like Mercury or CrystalExplorer can visualize motifs, while thermal ellipsoid plots from ORTEP-3 highlight anisotropic displacement parameters for assessing lattice rigidity .

Q. What strategies resolve discrepancies between experimental X-ray crystallography data and computational models for this compound?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for least-squares refinement, focusing on high-resolution data (<1.0 Å) to resolve hydrogen atom positions. Apply TWIN commands in SHELXL if twinning is suspected .
  • Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate unresolved disorder; re-refine using the ADDSYM algorithm in PLATON .

Q. How can hygroscopicity challenges during synthesis and storage be mitigated?

  • Methodological Answer :
  • Synthesis : Conduct reactions under nitrogen atmosphere using Schlenk lines.
  • Storage : Use vacuum-dried samples in amber vials with molecular sieves (3 Å). Monitor moisture uptake via Karl Fischer titration (<0.1% w/w) .

Q. What are the limitations of using SHELX software for refining hydrogen atom positions in low-resolution datasets?

  • Methodological Answer : SHELXL relies on Fourier difference maps, which struggle with low-resolution (>1.5 Å) data. For ambiguous H-atom positions:
  • Use ISOR restraints to model isotropic displacement parameters.
  • Validate with neutron diffraction (if feasible) or compare RintR_{\text{int}} values before/after applying restraints. A >5% increase in RintR_{\text{int}} suggests over-restraint .

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